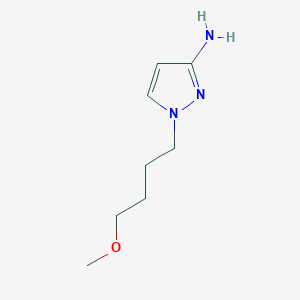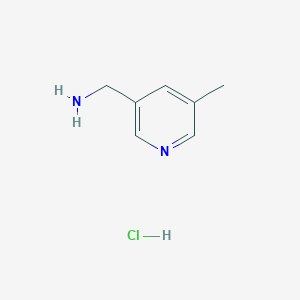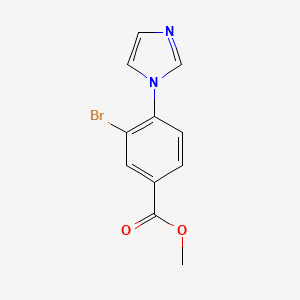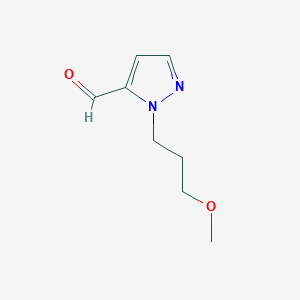
methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate
Vue d'ensemble
Description
Methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate (MDPC) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MDPC is a pyrazole derivative with a carboxylate group and an aldehyde group, which makes it a versatile molecule for synthesis and modification.
Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate, organized into distinct sections for clarity:
Antibacterial and Antifungal Applications
Pyrazole derivatives have been noted for their antibacterial and antifungal properties. This suggests that methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate could be used in the development of new antibacterial and antifungal agents, potentially offering alternative treatments for various infections .
Anti-inflammatory Applications
The anti-inflammatory properties of pyrazole compounds make them candidates for research into treatments for inflammation-related conditions. This compound could be explored for its efficacy in reducing inflammation in various medical conditions .
Anti-cancer Research
Pyrazole derivatives have shown promise in anti-cancer research, with some compounds causing cancer cells to die by preventing wound healing and colony formation, and inducing apoptosis. Methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate could be investigated for its potential anti-cancer effects .
Analgesic Applications
Given the analgesic properties found in some pyrazole molecules, this compound may be researched for its pain-relieving potential, which could lead to new pain management medications .
Anticonvulsant Effects
The anticonvulsant effects observed in certain pyrazole derivatives suggest that methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate could be applied in the study of seizure disorders and the development of new anticonvulsant drugs .
Anthelmintic Activity
Research into anthelmintic activity is another potential application, as some pyrazoles have been found to exhibit properties that could combat parasitic worms .
Antioxidant Properties
The antioxidant properties of pyrazole compounds indicate that this chemical could be used in studies aimed at combating oxidative stress and related diseases .
Herbicidal Use
Lastly, the herbicidal properties associated with pyrazoles suggest that methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate could be explored for use in agricultural research to develop new herbicides .
Mécanisme D'action
Target of Action
Related compounds such as 1-methyl-1h-pyrazole-5-carboxylic acid have been found to interact with the aryl hydrocarbon receptor .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Indole derivatives, which share a similar heterocyclic structure, have been found to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have shown potent antipromastigote activity, suggesting potential use in antiparasitic treatments .
Propriétés
IUPAC Name |
methyl 4-formyl-1,5-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(4-11)7(8(12)13-3)9-10(5)2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVACNJDWHVVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-formyl-1,5-dimethyl-1H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(Difluoromethoxy)-3-fluorophenyl]methanol](/img/structure/B1434879.png)

![3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1434883.png)

![N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide](/img/structure/B1434885.png)

![1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone](/img/structure/B1434887.png)
![4-[(Oxolan-2-yl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B1434888.png)
![N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride](/img/structure/B1434891.png)

![3-Chloro-1-[3-fluoro-5-methoxy-2-(trimethylsilyl)phenyl]propan-1-one](/img/structure/B1434894.png)